molecular formula C7H5FN2O4 B14043861 3-Fluoro-4-hydroxy-5-nitrobenzamide

3-Fluoro-4-hydroxy-5-nitrobenzamide

Cat. No.: B14043861
M. Wt: 200.12 g/mol
InChI Key: VHXUJVAJMJAMKE-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxy-5-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzamide, characterized by the presence of fluorine, hydroxyl, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzamide typically involves the nitration of 3-fluoro-4-hydroxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Fluoro-4-hydroxy-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-hydroxy-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

3-fluoro-4-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C7H5FN2O4/c8-4-1-3(7(9)12)2-5(6(4)11)10(13)14/h1-2,11H,(H2,9,12)

InChI Key

VHXUJVAJMJAMKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C(=O)N

Origin of Product

United States

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